REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1.[C:10]([C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1)(=[O:12])[NH2:11].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:8]([C:5]1[N:6]=[CH:7][C:2]([C:16]2[CH:17]=[CH:18][C:13]([C:10]([NH2:11])=[O:12])=[CH:14][CH:15]=2)=[CH:3][CH:4]=1)=[O:9] |f:2.3.4,^1:47,49,68,87|
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Name
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|
Quantity
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0.7 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)C=O
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Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
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C(N)(=O)C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.217 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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77.5 (± 2.5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The contents were cooled to room temperature
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Type
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WASH
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Details
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washed with bicarbonate solution (2×100 mL) and brine solution (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulphate
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Type
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DISTILLATION
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Details
|
distilled off
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Type
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CUSTOM
|
Details
|
to obtain the crude product
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Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (100-200μ; 35% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=N1)C1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |